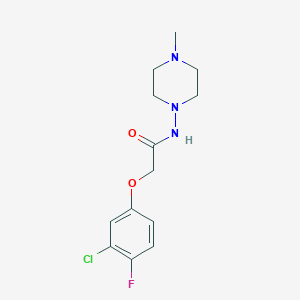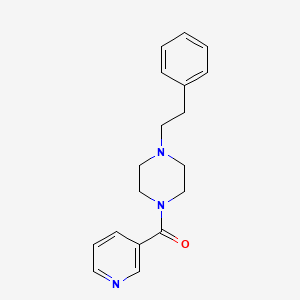
1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine
説明
1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PEP, is a chemical compound that has been widely studied for its potential applications in scientific research. PEP is a piperazine derivative that is structurally similar to other psychoactive substances, such as MDMA and MDA. However, unlike these drugs, PEP has not been widely used for recreational purposes and is primarily studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. This means that 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine can increase the levels of these neurotransmitters in the brain by preventing their reuptake, leading to increased signaling and activity.
Biochemical and Physiological Effects
1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine can increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its effects on serotonin and dopamine signaling.
実験室実験の利点と制限
One advantage of using 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a number of interesting biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of psychoactive substances. However, one limitation of using 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that its effects may not necessarily be directly applicable to humans, and further research is needed to determine its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research on 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders, which could be explored further in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine and its effects on neurotransmitter signaling. Finally, 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine could be used as a tool for studying the mechanisms of action of other psychoactive substances, which could have implications for the development of new treatments for a variety of conditions.
科学的研究の応用
1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research has focused on the compound's potential as a treatment for depression and anxiety disorders. Studies have shown that 1-(2-phenylethyl)-4-(3-pyridinylcarbonyl)piperazine can increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
特性
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(17-7-4-9-19-15-17)21-13-11-20(12-14-21)10-8-16-5-2-1-3-6-16/h1-7,9,15H,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBAOHBFLEBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
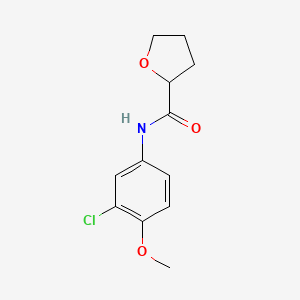
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)

![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
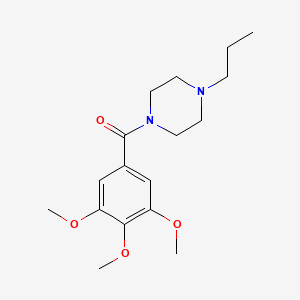
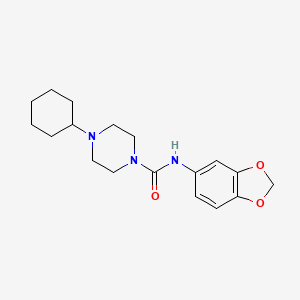
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
